molecular formula C8H15F2N B1430136 4,4-Difluorocyclohexaneethanamine CAS No. 1054314-53-2

4,4-Difluorocyclohexaneethanamine

Cat. No.: B1430136
CAS No.: 1054314-53-2
M. Wt: 163.21 g/mol
InChI Key: GNHDMWBANSWSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorocyclohexaneethanamine is an organic compound with the molecular formula C8H15F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further connected to an ethanamine group

Scientific Research Applications

4,4-Difluorocyclohexaneethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 4,4-Difluorocyclohexaneethanamine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4-Difluorocyclohexaneethanamine typically involves the reaction of 4,4-difluorocyclohexane with chloroethylamine in a reaction vessel. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified to remove any by-products and unreacted materials .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexaneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexaneethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4-Difluorocyclohexanecarboxylic acid
  • 4,4-Difluorocyclohexylmethanol
  • 4,4-Difluorocyclohexanone

Uniqueness: 4,4-Difluorocyclohexaneethanamine is unique due to its ethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDMWBANSWSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.